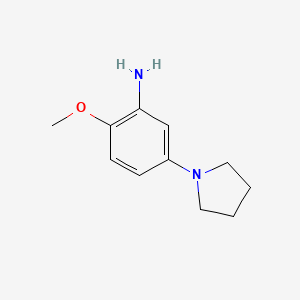

2-Methoxy-5-(pyrrolidin-1-yl)aniline

描述

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic structures. The compound carries the Chemical Abstracts Service registry number 1087607-67-7 and possesses the molecular formula C₁₁H₁₆N₂O with a molecular weight of 192.26 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-5-pyrrolidin-1-ylaniline, which systematically describes the substitution pattern on the aniline backbone. The structure can be represented through the Simplified Molecular Input Line Entry System notation as NC1=CC(N2CCCC2)=CC=C1OC, which clearly indicates the connectivity between the aniline core and the pyrrolidine substituent.

The systematic nomenclature reflects the compound's classification as a substituted aniline derivative, specifically featuring two distinct functional modifications to the basic aniline structure. The numbering system begins with the amino group as position 1, placing the methoxy group at position 2 and the pyrrolidine attachment at position 5 of the benzene ring. This naming convention aligns with International Union of Pure and Applied Chemistry guidelines for aromatic amines and ensures unambiguous identification of the compound's structure. The classification of this molecule as both an aromatic amine and a heterocyclic compound reflects its dual nature, incorporating elements of both traditional organic chemistry and heterocyclic chemistry disciplines.

Historical Context in Heterocyclic Compound Research

The development of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early 1800s alongside the broader emergence of organic chemistry as a scientific discipline. The foundational work in heterocyclic chemistry began with the isolation and characterization of naturally occurring compounds containing rings with atoms other than carbon. Heterocyclic compounds have since become recognized as comprising more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prevalence underscores the fundamental importance of heterocyclic structures in pharmaceutical development and medicinal chemistry applications.

The specific interest in pyrrolidine-containing compounds emerged from the recognition that this five-membered saturated heterocycle appears frequently in natural products and bioactive molecules. Pyrrolidine itself, also known as tetrahydropyrrole, is found in numerous natural alkaloids including nicotine and hygrine, establishing its significance in biological systems. The pyrrolidine ring structure contributes to the basis for racetam compounds and appears in various pharmaceutical agents such as procyclidine and bepridil. The amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine, further emphasizing the biological relevance of this heterocyclic framework.

Aniline chemistry, which forms the other major structural component of this compound, has an equally rich historical foundation dating to the early 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though it was initially called Crystallin. The compound underwent multiple rediscoveries and renaming events, with Friedlieb Runge isolating a substance from coal tar called kyanol or cyanol in 1834, and Carl Julius Fritzsche obtaining an oil called aniline from indigo treatment with caustic potash in 1840. The recognition that these substances were identical led to the adoption of the unified name aniline. The transformative moment in aniline chemistry occurred in 1856 when William Perkin identified mauveine in coal-tar benzene, leading to the development of the first synthetic dyes and establishing the foundation for the modern chemical industry.

Structural Significance of Pyrrolidine-Aniline Hybrid Architectures

The structural architecture of this compound represents a sophisticated example of molecular design that combines the electron-rich nature of aniline with the conformational flexibility and three-dimensional character of pyrrolidine. Aniline itself is described as "electron-rich" relative to benzene, participating more readily in electrophilic aromatic substitution reactions due to the electron-donating properties of the amino group. The incorporation of a methoxy substituent at the 2-position further enhances this electron-rich character, as methoxy groups are known electron-donating substituents that activate aromatic rings toward electrophilic attack. This electronic modification creates a highly nucleophilic aromatic system with enhanced reactivity profiles compared to unsubstituted aniline.

The pyrrolidine component contributes significant three-dimensional character to the overall molecular architecture through its non-planar ring structure and conformational flexibility. The five-membered pyrrolidine ring exhibits a phenomenon called "pseudorotation," which allows for dynamic conformational changes that enhance three-dimensional coverage in biological systems. This structural feature is particularly valuable in medicinal chemistry applications, as the sp³-hybridized carbons of the pyrrolidine ring enable efficient exploration of pharmacophore space. The saturated nature of the pyrrolidine ring contrasts with aromatic heterocycles, providing unique steric and electronic properties that contribute to the overall molecular profile.

The direct attachment of the pyrrolidine ring to the aniline backbone at the 5-position creates a hybrid architecture that maintains the aromatic character of the aniline core while introducing the conformational flexibility of the saturated heterocycle. This structural arrangement allows for potential interactions with biological targets through multiple binding modes, as the molecule can present different conformational states depending on the surrounding environment. The positioning of the pyrrolidine substituent meta to the amino group (5-position) ensures minimal electronic interference with the amino group's basicity while still providing steric influence on the overall molecular shape.

The combination of electron-donating substituents (methoxy and amino groups) with the conformationally flexible pyrrolidine ring creates a molecule with both enhanced nucleophilicity and three-dimensional structural diversity. This architectural design reflects modern approaches to drug discovery that emphasize the importance of both electronic properties and conformational flexibility in achieving selective biological activity. The hybrid nature of this structure positions it as a representative example of contemporary medicinal chemistry strategies that combine traditional aromatic pharmacophores with heterocyclic modifying groups to achieve desired biological and physicochemical properties.

属性

IUPAC Name |

2-methoxy-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFZWGMNZOSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

化学反应分析

Types of Reactions

2-Methoxy-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H18N2O

- Molecular Weight : Approximately 192.26 g/mol

- Functional Groups : Methoxy (-OCH3), Pyrrolidine ring, Aniline structure

The presence of these functional groups allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

2-Methoxy-5-(pyrrolidin-1-yl)aniline has been explored for its potential as a pharmaceutical intermediate:

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in metabolic pathways, suggesting that this compound could serve as an enzyme inhibitor or receptor modulator in drug development.

- Antimicrobial and Anticancer Properties : Research is ongoing to evaluate its effectiveness against various pathogens and cancer cell lines. Compounds with pyrrolidine rings have shown promising activity in biological assays, potentially leading to new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

- Synthesis of Derivatives : It can undergo nucleophilic substitutions and acylation reactions due to the reactive aniline nitrogen and carbonyl carbon from the pyrrolidine moiety. This versatility allows chemists to create a variety of derivatives with different pharmacological profiles.

Materials Science

The compound is also being investigated for use in developing advanced materials:

- Polymers and Dyes : Its unique structure may enhance the solubility and bioavailability of polymers, making it valuable in the formulation of dyes and other industrial applications.

A study involving this compound assessed its effects on cancer cell lines. The compound exhibited cytotoxic effects at varying concentrations, indicating potential for further development as an anticancer agent.

作用机制

The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with 2-Methoxy-5-(pyrrolidin-1-yl)aniline, differing in substituents or heterocyclic moieties. Key comparisons are summarized below:

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline

- Molecular Formula : C₁₂H₁₇BrN₂O

- Molecular Weight : 285.18 g/mol

- An ethoxy linker between the pyrrolidine and aromatic ring increases molecular flexibility and may alter binding affinity in biological systems.

- Applications : Brominated anilines are often intermediates in Suzuki coupling reactions for synthesizing bioactive molecules .

2-Methoxy-5-(pyridin-2-yl)aniline

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol (estimated from formula)

- Key Differences :

- Replacement of pyrrolidine with pyridine introduces aromaticity and a planar structure, reducing conformational flexibility.

- Pyridine’s lower basicity (pKa ~1.7) compared to pyrrolidine (pKa ~11.3) alters protonation states under physiological conditions, impacting solubility and receptor interactions.

- Applications : Pyridyl-substituted anilines are common in kinase inhibitor scaffolds due to their hydrogen-bonding capabilities .

2-Methoxy-5-(1H-pyrrol-1-yl)aniline

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

- Key Differences: Pyrrole (unsaturated heterocycle) replaces pyrrolidine, introducing aromaticity and conjugation. This reduces basicity (pKa ~0 for pyrrole vs. ~11 for pyrrolidine) and alters electron distribution. The unsaturated ring may enhance stability under oxidative conditions but reduce hydrogen-bond donor capacity.

- Applications : Pyrrole-containing anilines are prevalent in materials science and optoelectronics due to their conjugated systems .

Comparative Data Table

生物活性

2-Methoxy-5-(pyrrolidin-1-yl)aniline, also known by its chemical name and CAS number 1087607-67-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a methoxy group and a pyrrolidine moiety attached to an aniline structure, which contributes to its unique pharmacological properties. The presence of the pyrrolidine ring is particularly notable as it is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Structure

- Chemical Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.25 g/mol

- Functional Groups :

- Methoxy (-OCH₃)

- Amino (-NH₂)

- Pyrrolidine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy group can enhance lipophilicity, facilitating membrane penetration, while the pyrrolidine ring may participate in hydrogen bonding or π-π stacking interactions with target proteins.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For example:

- Enzyme Inhibition : Studies have highlighted the potential of this compound as an enzyme inhibitor, particularly in the context of ion channels and neurotransmitter release modulation .

- Neuropharmacological Effects : The compound has been investigated for its effects on neuronal activity, particularly as a modulator of potassium channels (KCNQ2), which are crucial for maintaining neuronal excitability .

Study 1: KCNQ2 Inhibition

A high-throughput screening identified a potent KCNQ2 inhibitor derived from a related structure. The study revealed that small structural changes could shift the compound's function from antagonist to agonist, indicating the importance of precise molecular modifications in drug design .

Study 2: Antimicrobial Efficacy

A series of pyrrolidine derivatives were tested for their antimicrobial efficacy, with specific emphasis on their structure-activity relationships (SAR). The results indicated that modifications on the pyrrolidine ring significantly influenced their antibacterial potency against Gram-positive and Gram-negative bacteria .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Commercially available 2-methoxyaniline and pyrrolidine.

- Reaction Conditions :

- Sulfonylation : The first step often involves sulfonylation under basic conditions.

- Coupling Reaction : The final coupling reaction between the sulfonyl derivative and aniline is crucial for obtaining the desired compound.

Table 1: Summary of Biological Activities

常见问题

Basic Questions

Q. What are the common synthetic routes for 2-Methoxy-5-(pyrrolidin-1-yl)aniline?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and coupling. For example:

Nucleophilic substitution : Reacting halogenated intermediates (e.g., 1-(2-chloroethyl)pyrrolidine) with methoxy-substituted benzaldehyde derivatives under basic conditions .

Reduction : Nitro groups are reduced to amines using catalytic hydrogenation or sodium borohydride .

Coupling : Diazotization of aniline derivatives followed by coupling with sulfonated naphthols in Na₂CO₃ solution yields azo derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side reactions (e.g., over-reduction).

Q. How is the structure of this compound characterized?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C2, pyrrolidine at C5) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., EI-MS for fragmentation patterns) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (e.g., Schiff base derivatives) .

- Data Example :

| Technique | Observed Signal/Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (aromatic H) | |

| HRMS | m/z 218.1290 (M+H⁺) |

Q. What are typical reactions involving this compound?

- Diazotization-Coupling : React with nitrous acid to form diazonium salts, then couple with electron-rich aromatics (e.g., naphthols) to synthesize azo dyes .

- Schiff Base Formation : Condense with aldehydes (e.g., 2-hydroxy-5-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives .

- Safety Note : Handle diazonium intermediates at low temperatures (<5°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

- Approach :

Molecular Docking : Simulate interactions with target proteins (e.g., β-tubulin for anticancer activity). For example, triazole analogs of aniline derivatives show hydrogen bonding with Thr179 and Lys352 residues .

QSAR Studies : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with activity using regression models .

- Case Study : A 1,2,3-triazole analog exhibited IC₅₀ = 4.8 μM against tubulin polymerization, validated by docking .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

- Strategies :

- Isotopic Labeling : Use ¹³C-labeled compounds to distinguish overlapping NMR signals.

- Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., SHELXL refinement) .

- Example : Discrepancies in NOE correlations for pyrrolidine conformers were resolved via X-ray analysis .

Q. What strategies optimize the regioselectivity of electrophilic substitutions?

- Guided Design :

- Directing Groups : Use methoxy or pyrrolidine substituents to orient electrophiles (e.g., nitration at C4 due to meta-directing effects) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) .

- Experimental Workflow :

Brominate at C4 using Br₂/FeBr₃.

Deprotect and functionalize further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。